

# 2,6-Difluoro-3-propoxyphenylboronic acid molecular weight and formula

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## Compound of Interest

Compound Name: 2,6-Difluoro-3-propoxyphenylboronic acid

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An In-Depth Technical Guide to **2,6-Difluoro-3-propoxyphenylboronic Acid**: Properties, Synthesis, and Applications

## Authored by: Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **2,6-difluoro-3-propoxyphenylboronic acid**, a key building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical guidance on the use of this versatile reagent.

## Introduction: The Significance of Fluorinated Boronic Acids in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with the synthetic versatility of boronic acids, this has made fluorinated phenylboronic acids, such as **2,6-difluoro-3-propoxyphenylboronic acid**, highly valuable intermediates in the synthesis of complex organic molecules. The specific substitution pattern of this compound, with two ortho-fluorine

atoms to the boronic acid group and a para-propoxy group, offers a unique combination of steric and electronic properties that can be strategically exploited in cross-coupling reactions to generate novel chemical entities with potential therapeutic applications.

## Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods.

## Molecular Identity and Weight

The fundamental identity of **2,6-difluoro-3-propoxyphenylboronic acid** is defined by its molecular formula and weight.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BF <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	215.99 g/mol	[1]
CAS Number	849062-14-2	

## Physical and Chemical Properties

These properties are critical for handling, storage, and reaction setup.

Property	Value	Source
Appearance	White to off-white powder	
Melting Point	91-94 °C	
SMILES	CCCOc1ccc(F)c(B(O)O)c1F	
InChI	1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3	

## Synthesis and Purification Protocol

The following is a generalized, yet robust, protocol for the synthesis of **2,6-difluoro-3-propoxyphenylboronic acid**. The rationale behind key steps is provided to allow for adaptation and troubleshooting.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2,6-difluoro-3-propoxyphenylboronic acid**.

## Detailed Experimental Protocol

Materials:

- 1,2-Difluoro-3-propoxybenzene
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 2 M
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-difluoro-3-propoxybenzene (1.0 eq) and anhydrous THF (10 mL/mmol of substrate).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. **Causality:** The ortho-directing effect of the fluorine atoms and the propoxy group facilitates regioselective lithiation at the C1 position.
- **Borylation:** To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The addition should be slow to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. **Causality:** The electrophilic boron center of the borate ester is attacked by the lithiated aryl species.
- **Aqueous Workup:** Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes. **Causality:** The acidic workup hydrolyzes the borate ester to the desired boronic acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

## Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

## Spectroscopic and Analytical Data

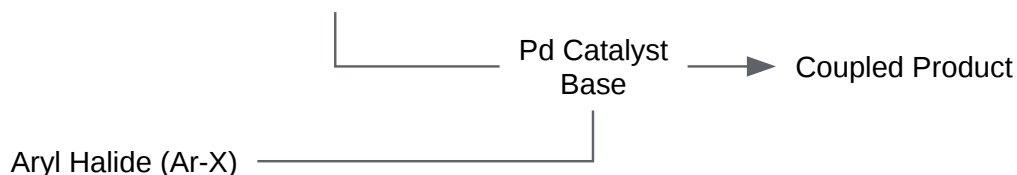
Technique	Expected Results
$^1\text{H}$ NMR	Peaks corresponding to the propyl group (triplet, sextet, triplet) and the aromatic protons.
$^{19}\text{F}$ NMR	Two distinct signals for the two non-equivalent fluorine atoms.
$^{13}\text{C}$ NMR	Signals for the nine carbon atoms, with characteristic C-F and C-B couplings.
LC-MS	A peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ .
Purity (HPLC)	>95% (typical for commercially available material)

## Applications in Suzuki-Miyaura Cross-Coupling

**2,6-Difluoro-3-propoxyphenylboronic acid** is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.

### Reaction Scheme

2,6-Difluoro-3-propoxyphenylboronic acid



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Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

### Mechanistic Considerations

The two ortho-fluorine atoms can influence the reaction in several ways:

- **Steric Hindrance:** The bulky ortho-substituents can impact the rate of transmetalation.
- **Electronic Effects:** The electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity of the arylboronic acid.
- **Catalyst Selection:** The choice of palladium catalyst and ligand is crucial to overcome potential steric hindrance and achieve high coupling yields.

## Safety and Handling

**2,6-Difluoro-3-propoxyphenylboronic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is a non-combustible solid.

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## References

- 1. scbt.com [scbt.com]
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